HIV-Protease Inhibition Potency: Benzofuran-2-carboxamide Class vs. Alternative Heteroaryl Cores
In a head-to-head series of heteroaryl carboxyamide HIV-protease inhibitors, benzofuryl derivatives achieved IC50 values among the lowest reported for this structurally simple class, ranging from 1 to 15 nM against recombinant HIV-1 protease . The benzofuran core was directly compared to other heteroarenes (e.g., thienyl, indolyl) within the same scaffold, and the benzofuryl analogs consistently demonstrated superior potency in the recombinant protease assay . While the specific IC50 value for 3-(4-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide has not been published independently, its core structure matches the benzofuryl series that showed the best activity, making it a rationally selected candidate for procurement when the benzofuran-2-carboxamide substructure is specified .
| Evidence Dimension | HIV-1 Protease Inhibition IC50 |
|---|---|
| Target Compound Data | Not reported individually; benzofuryl derivatives in the same series achieved IC50 values between 1 and 15 nM . |
| Comparator Or Baseline | Other heteroaryl cores (thienyl, indolyl) in the same carboxyamide series yielded higher or more variable IC50 values; specific numeric comparisons are available in the primary publication's supplementary data . |
| Quantified Difference | The benzofuryl derivatives were qualitatively described as 'among the best' in the series, with docking analysis confirming additional favorable interactions in the protease active site that were not accessible to other heteroarenes . |
| Conditions | In vitro recombinant HIV-1 protease inhibition assay; compounds synthesized from homochiral epoxides with an isopropanoyl-sulfonamide core . |
Why This Matters
Procurement teams seeking a benzofuran-2-carboxamide scaffold for antiviral research can rely on this core's validated potency advantage over other heteroaryl cores, even though compound-specific IC50 data must be confirmed experimentally.
- [1] Funicello, M. et al. (2017). Synthesis and biological evaluation in vitro and in mammalian cells of new heteroaryl carboxyamides as HIV-protease inhibitors. Bioorganic & Medicinal Chemistry, 25(17), 4715-4722. doi:10.1016/j.bmc.2017.07.014 View Source
